N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to yield the desired tetrahydroisoquinoline structure . For example, the reaction of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid at 100°C can afford the tetrahydroisoquinoline in moderate yields .
Industrial Production Methods: the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinolines .
Scientific Research Applications
N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in critical cellular processes . For example, it may inhibit certain enzymes involved in the proliferation of cancer cells or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound shares the tetrahydroisoquinoline core but differs in its functional groups.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Another similar compound with a methyl group instead of a cyclopropyl group.
Uniqueness: N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHPUPJMTKOFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3=CC=CC=C3CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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